acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of minimal-protection SPPS (MP-SPPS) can further enhance productivity by reducing the need for extensive deprotection steps .
Chemical Reactions Analysis
Types of Reactions
acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Certain functional groups can be substituted with others to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the amino acid residues, while reduction can produce reduced forms of the peptide .
Scientific Research Applications
acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in studies of protein-protein interactions and enzyme activity.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in enhancing protein stability and solubility in formulations.
Industry: The compound is used in the development of biomaterials and drug delivery systems
Mechanism of Action
The mechanism of action of acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. Glutamic acid and arginine residues can activate ionotropic and metabotropic glutamate receptors, influencing various cellular processes. Additionally, arginine can enhance protein refolding and solubilization, suppress protein-protein interactions, and reduce viscosity in high-concentration formulations .
Comparison with Similar Compounds
acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid can be compared with other similar compounds, such as:
L-arginyl-L-glutamic acid monoacetate: This compound shares a similar structure but differs in its specific acetate salt form.
This compound stands out due to its unique combination of properties, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
7219-59-2 |
---|---|
Molecular Formula |
C11H21N5O5 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N5O5/c12-6(3-4-8(17)18)9(19)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
InChI Key |
MPZWMIIOPAPAKE-BQBZGAKWSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
SMILES |
CC(=O)O.C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
physical_description |
Solid |
sequence |
ER |
Origin of Product |
United States |
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